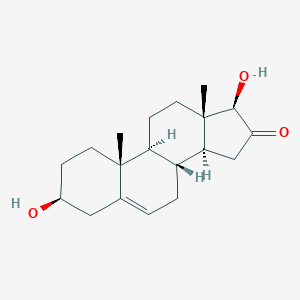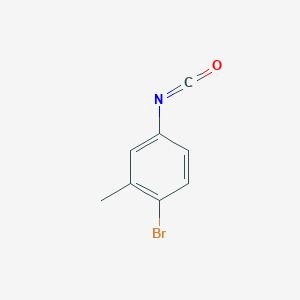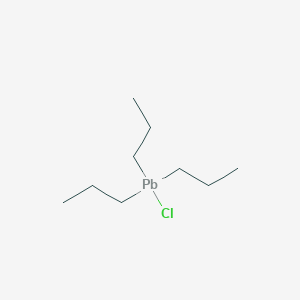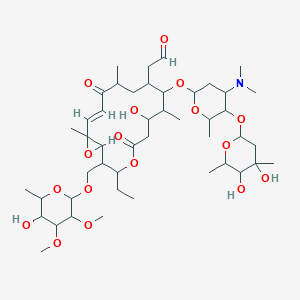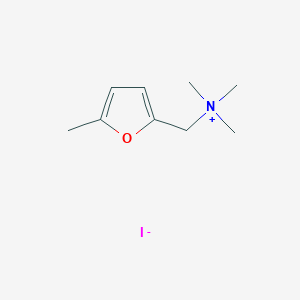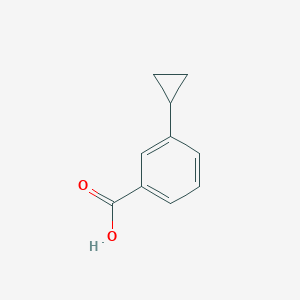
3-Cyclopropylbenzoic acid
Descripción general
Descripción
3-Cyclopropylbenzoic acid is a chemical compound with the molecular formula C10H10O2 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Cyclopropylbenzoic acid consists of a benzoic acid group attached to a cyclopropyl group . The InChI code for the compound is 1S/C10H10O2/c11-10(12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2,(H,11,12) .Physical And Chemical Properties Analysis
3-Cyclopropylbenzoic acid is a white to yellow solid at room temperature . It has a molecular weight of 162.19 .Aplicaciones Científicas De Investigación
Chemical Building Blocks
3-Cyclopropylbenzoic acid is a part of the Chemical Building Blocks . It’s a fundamental component used in various chemical reactions to create more complex molecules. Its unique structure allows it to participate in a wide range of reactions, making it a versatile tool in chemical synthesis .
Synthesis Routes
The compound has various synthesis routes . These routes provide valuable information about the compound’s reactivity and stability. Understanding these routes can help researchers design more efficient and cost-effective methods for producing 3-Cyclopropylbenzoic acid.
Pharmaceuticals
3-Cyclopropylbenzoic acid has potential applications in the pharmaceutical industry . Its unique structure could be utilized in the development of new drugs. Further research could reveal specific therapeutic uses.
Material Synthesis
The compound also has applications in material synthesis . Its unique properties could be used to create new materials with desirable characteristics. These materials could have a wide range of applications, from electronics to construction.
Life Science Research
3-Cyclopropylbenzoic acid is used in life science research . It can be used in various biological experiments, potentially contributing to our understanding of biological processes and systems .
Academic Research
The compound is also used in academic research . Researchers can use 3-Cyclopropylbenzoic acid to explore fundamental questions in chemistry and biology, leading to new discoveries and advancements in these fields .
Safety and Hazards
Propiedades
IUPAC Name |
3-cyclopropylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRAQQYDNSRVRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300156 | |
| Record name | 3-Cyclopropylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropylbenzoic acid | |
CAS RN |
1129-06-2 | |
| Record name | 1129-06-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Cyclopropylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyclopropylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



